N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
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Overview
Description
N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that belongs to the class of pyrazolotriazines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d][1,2,3]triazin core substituted with a 2,4-difluorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of the triazine ring: The pyrazole intermediate is then subjected to cyclization with cyanamide or its derivatives under high-temperature conditions to form the triazine ring.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine: shares structural similarities with other pyrazolotriazine derivatives, such as:
Uniqueness
The presence of the 2,4-difluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N6/c17-10-6-7-14(13(18)8-10)20-15-12-9-19-24(16(12)22-23-21-15)11-4-2-1-3-5-11/h1-9H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKJXPRJQPLJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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